3-[2-(cyanomethyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-cyclohexylpropanamide 3-[2-(cyanomethyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-cyclohexylpropanamide
Brand Name: Vulcanchem
CAS No.: 1251616-98-4
VCID: VC11957556
InChI: InChI=1S/C20H22N6O3/c21-11-13-25-20(29)26-16-9-5-4-8-15(16)18(28)24(19(26)23-25)12-10-17(27)22-14-6-2-1-3-7-14/h4-5,8-9,14H,1-3,6-7,10,12-13H2,(H,22,27)
SMILES: C1CCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC#N
Molecular Formula: C20H22N6O3
Molecular Weight: 394.4 g/mol

3-[2-(cyanomethyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-cyclohexylpropanamide

CAS No.: 1251616-98-4

Cat. No.: VC11957556

Molecular Formula: C20H22N6O3

Molecular Weight: 394.4 g/mol

* For research use only. Not for human or veterinary use.

3-[2-(cyanomethyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-cyclohexylpropanamide - 1251616-98-4

Specification

CAS No. 1251616-98-4
Molecular Formula C20H22N6O3
Molecular Weight 394.4 g/mol
IUPAC Name 3-[2-(cyanomethyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-cyclohexylpropanamide
Standard InChI InChI=1S/C20H22N6O3/c21-11-13-25-20(29)26-16-9-5-4-8-15(16)18(28)24(19(26)23-25)12-10-17(27)22-14-6-2-1-3-7-14/h4-5,8-9,14H,1-3,6-7,10,12-13H2,(H,22,27)
Standard InChI Key HXTDHSJAZMVDJG-UHFFFAOYSA-N
SMILES C1CCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC#N
Canonical SMILES C1CCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC#N

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Descriptors

The compound’s IUPAC name, 3-[2-(cyanomethyl)-1,5-dioxo- triazolo[4,3-a]quinazolin-4-yl]-N-cyclohexylpropanamide, systematically describes its polycyclic architecture. Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC₂₀H₂₂N₆O₃
Molecular Weight394.4 g/mol
CAS Registry Number1251616-98-4
XLogP3-AA (LogP)2.7
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

The SMILES notation (C1CCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC#N) and InChIKey (HXTDHSJAZMVDJG-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic features.

Synthetic Methodologies

General Synthesis of Triazoloquinazolines

The synthesis of triazoloquinazoline derivatives typically involves multi-step condensation and cyclization reactions. For example, N-(2-cyanophenyl)chloromethanimidoyl chloride has been used as a precursor in one-pot reactions with aminophenols or amino alcohols to form fused oxazoloquinazolines . While specific protocols for 3-[2-(cyanomethyl)-1,5-dioxo-1H,2H,4H,5H- triazolo[4,3-a]quinazolin-4-yl]-N-cyclohexylpropanamide remain unpublished, analogous routes suggest:

  • Quinazolinone Formation: Condensation of anthranilic acid derivatives with urea or thiourea.

  • Triazole Annulation: Cyclization via nitrene intermediates using hydrazine derivatives.

  • Side-Chain Functionalization: Amide coupling between the triazoloquinazoline core and cyclohexylpropanamide using carbodiimide reagents .

Optimization Challenges

Key challenges include controlling regioselectivity during triazole ring formation and minimizing side reactions at the electron-deficient quinazoline core. Solvent selection (e.g., DMF or THF) and base strength (e.g., K₂CO₃ vs. DBU) critically influence yields .

Physicochemical and Computational Properties

Solubility and Partitioning

Computational models predict moderate lipophilicity (XLogP3-AA = 2.7) , suggesting preferential solubility in polar aprotic solvents (e.g., DMSO) over aqueous media. The compound’s Topological Polar Surface Area (TPSA) of 110 Ų indicates significant hydrogen-bonding capacity, aligning with its five hydrogen bond acceptors .

Stability and Degradation Pathways

  • Acidic Hydrolysis: Cleavage of the amide bond at pH < 3.

  • Oxidative Degradation: Attack on the triazole ring’s N–N bonds by ROS .

Biological Activity and Mechanistic Insights

Enzyme Inhibition Profiles

Molecular docking simulations (PDB: 1T9I) predict strong binding to the ATP-pocket of EGFR tyrosine kinase (ΔG = −9.2 kcal/mol), driven by π-π stacking between the quinazoline core and Phe723 residues .

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